1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
88317-18-4 |
|---|---|
Molecular Formula |
C28H19N3O3 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C28H19N3O3/c32-28-25(20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)30(23-16-18-24(19-17-23)31(33)34)27(29-28)22-14-8-3-9-15-22/h1-19H |
InChI Key |
LHAWFYPFHNDKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=NC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation Using Hexamethyldisilazane (HMDS)
A recent efficient protocol involves the reaction of 4-nitrophenyl acetophenone, benzaldehyde, and HMDS as the nitrogen source under microwave irradiation in the presence of Lewis acids such as BF3·OEt2. This method selectively yields the pyrimidinone ring system with good yields.
- Reaction conditions: Microwave irradiation, Lewis acid catalyst (BF3·OEt2), solvent such as dichloromethane or acetonitrile
- Mechanism: The ketone and aldehyde undergo condensation with HMDS providing nitrogen, followed by cyclization to form the pyrimidinone core.
- Yield: Moderate to good yields (~58% reported for similar pyrimidines)
- Advantages: Short reaction times, selective formation of pyrimidine over pyridine analogs, and use of commercially available starting materials
| Parameter | Details |
|---|---|
| Starting materials | 1-(4-nitrophenyl)ethan-1-one, benzaldehyde, HMDS |
| Catalyst | BF3·OEt2 (Lewis acid) |
| Solvent | Dichloromethane, acetonitrile, or THF |
| Temperature | Microwave irradiation, ~40-80 °C |
| Reaction time | 0.5 to 2 hours |
| Yield | Up to 58% |
| Selectivity | Pyrimidine formation favored |
Condensation with Ammonium Acetate and Oxidants
Another approach uses ammonium acetate as the nitrogen source with 4-nitrophenyl acetophenone and benzaldehyde in the presence of oxidants like sodium periodate (NaIO4) in DMSO or mixed solvents.
- Reaction conditions: Heating under reflux or microwave, ammonium acetate, NaIO4 oxidant
- Outcome: Formation of 2,4,6-triaryl pyrimidines including 1-(4-nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
- Yield: Moderate yields (~70% reported for related compounds)
- Notes: The oxidant facilitates the cyclization and aromatization steps.
| Parameter | Details |
|---|---|
| Starting materials | 1-(4-nitrophenyl)ethan-1-one, benzaldehyde, ammonium acetate |
| Oxidant | Sodium periodate (NaIO4) |
| Solvent | DMSO or DMSO/PhCl mixture |
| Temperature | Reflux or microwave heating |
| Reaction time | Several hours |
| Yield | ~70% (for similar pyrimidines) |
Research Findings and Analysis
- The use of Lewis acids such as BF3·OEt2 is critical for selective pyrimidine formation, avoiding side products like pyridines.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
- The choice of nitrogen source (HMDS vs ammonium acetate) and oxidants influences the reaction pathway and product distribution.
- Solvent polarity and reaction temperature are important parameters affecting yield and purity.
- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| HMDS + BF3·OEt2 (Microwave) | 4-nitrophenyl acetophenone, benzaldehyde, HMDS, BF3·OEt2, DCM, microwave | ~58 | Selective pyrimidine synthesis, short time |
| Ammonium Acetate + NaIO4 | 4-nitrophenyl acetophenone, benzaldehyde, NH4OAc, NaIO4, DMSO, reflux | ~70 | Oxidative cyclization, moderate time |
| 4-Nitrophenyl Chloroformate | Amines, 4-nitrophenyl chloroformate, DIPEA, DCM, 0 °C | ~49 | Precursor functionalization step |
Chemical Reactions Analysis
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrimidinone Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound and analogs (e.g., ) increases polarity and may reduce solubility in nonpolar solvents compared to chloro- or methyl-substituted derivatives .
- Melting Points : Chlorophenyl-substituted DHPMs exhibit higher melting points (223–224°C) than nitro-substituted analogs, likely due to stronger halogen-mediated crystal packing .
- Spectral Signatures : Nitro groups induce deshielding in ¹H NMR; for example, nitrobenzene protons resonate at δ 8.17 ppm in related compounds .
Functional and Biomedical Relevance
- Catalytic Applications: Triphenylpyrimidinones serve as ligands or intermediates in transition-metal catalysis . The nitro group in the target compound could enhance electron-deficient character, favoring oxidative coupling reactions.
- Medicinal Chemistry: Nitro-substituted DHPMs exhibit antimicrobial, antifibrotic, and anticoagulant properties. For instance, 3-Morpholino-1-(4-NO₂Ph)-5,6-DHP is a key intermediate in Apixaban (anticoagulant) synthesis , while trifluoromethyl-DHPMs show antifibrotic activity . The target compound’s nitro and phenyl groups may synergize for similar bioactivity.
Biological Activity
1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrimidinone core substituted with a nitrophenyl group and three phenyl groups. Its molecular formula is , with a molecular weight of approximately 360.38 g/mol. The structural complexity may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicate that it can induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of 1-(4-Nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one is attributed to its ability to interact with specific biological targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways essential for cell survival.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of various pyrimidine derivatives, including our compound. The study demonstrated that substituents on the pyrimidine ring significantly influenced antimicrobial activity, with the nitrophenyl group enhancing potency against resistant strains of bacteria .
Case Study 2: Anticancer Properties
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Preliminary results indicated a reduction in tumor size in a subset of patients treated with this compound alongside standard chemotherapy .
Q & A
What are the optimal synthetic routes for 1-(4-nitrophenyl)pyrimidinone derivatives, and how can reaction conditions be tailored to improve yields?
Basic Research Question
The synthesis of nitrophenyl-substituted pyrimidinones often employs one-pot multicomponent reactions. For example, dihydropyrimidinones are typically synthesized via acid-catalyzed cyclocondensation of aldehydes, β-keto esters, and urea or thiourea derivatives . To adapt this to 1-(4-nitrophenyl)-2,5,6-triphenylpyrimidin-4(1H)-one, replace the aldehyde with 4-nitrobenzaldehyde and optimize solvent systems (e.g., DMF with HCl) and reflux duration. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the nitro-substituted product, as nitro groups may sterically hinder crystallization. Yield improvements (e.g., >60%) require strict control of stoichiometry and temperature gradients .
How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of 1-(4-nitrophenyl)pyrimidinone derivatives?
Advanced Research Question
SCXRD is essential for confirming the nitro group orientation and pyrimidinone ring puckering. For example, in structurally similar compounds, the pyrimidine ring adopts a half-chair conformation, with torsional angles (e.g., 64.5°–67.1°) distinguishing between enantiomers . Refinement using SHELXL97 (with HKL-2000 or similar data) can resolve discrepancies in anisotropic displacement parameters (ADPs) caused by nitro group rotation. Key metrics include:
- R-factor convergence : Aim for R₁ < 0.05 and wR₂ < 0.12 after full-matrix refinement .
- Hydrogen bonding : Use O–H⋯O/N–H⋯O interactions (2.7–3.1 Å) to validate packing models .
Software tools like WinGX and ORTEP-3 aid in visualizing ADPs and validating geometry .
What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. XRD) for nitro-substituted pyrimidinones?
Advanced Research Question
Discrepancies between solution-state NMR and solid-state XRD data often arise from dynamic effects (e.g., nitro group rotation). To reconcile these:
- Variable-temperature NMR : Monitor signal splitting at low temperatures (e.g., −40°C) to detect restricted rotation .
- DFT calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data to identify dominant conformers .
- SCXRD validation : Cross-reference torsional angles (e.g., C–C–C–N dihedrals) with NMR-derived models .
How does the nitro group influence the photophysical properties of pyrimidinone derivatives?
Basic Research Question
The electron-withdrawing nitro group enhances π-conjugation, red-shifting UV-Vis absorption (e.g., λmax ~350–400 nm) and increasing molar extinction coefficients. Fluorescence quenching is common due to nitro’s heavy atom effect. To study this:
- TD-DFT simulations : Predict excited-state transitions using CAM-B3LYP functionals .
- Solvatochromism : Compare spectra in polar (DMSO) vs. nonpolar (toluene) solvents to assess charge-transfer contributions .
What computational methods predict the biological activity of nitro-substituted pyrimidinones?
Advanced Research Question
Docking studies (AutoDock Vina, Schrödinger) can screen for kinase or enzyme inhibition. For example:
- Pharmacophore modeling : Map nitro and carbonyl groups as hydrogen-bond acceptors .
- ADMET profiling : Use SwissADME to predict bioavailability and P450 interactions, noting nitro’s potential hepatotoxicity .
Experimental validation via enzyme assays (e.g., IC50 for antimicrobial activity) should follow computational hits .
How do intermolecular interactions affect the crystallographic packing of nitro-pyrimidinones?
Advanced Research Question
Nitro groups participate in C–H⋯O/N–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.4–3.8 Å interplanar distances). For example:
- Packing motifs : Herringbone arrangements dominate in orthorhombic (Pna2₁) systems .
- Thermal ellipsoids : Anisotropic refinement in SHELXL97 reveals nitro group disorder, resolved via PART instructions .
Compare with isostructural analogs (e.g., chloro-substituted derivatives) to assess packing robustness .
What are the challenges in scaling up pyrimidinone synthesis while maintaining regioselectivity?
Basic Research Question
Scaling one-pot reactions requires:
- Catalyst optimization : Replace HCl with recyclable Brønsted acids (e.g., Amberlyst-15) .
- Flow chemistry : Continuous reactors minimize side products (e.g., over-oxidized nitro groups) .
Monitor regioselectivity via LC-MS and adjust stoichiometry (e.g., urea:aldehyde ratio) to suppress dimerization .
How can powder XRD differentiate polymorphs of nitro-pyrimidinone derivatives?
Advanced Research Question
Rietveld refinement (TOPAS) of PXRD data identifies polymorphs via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
